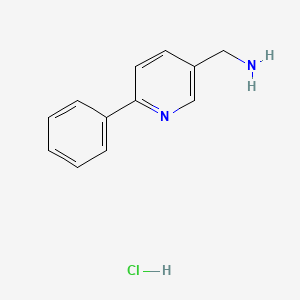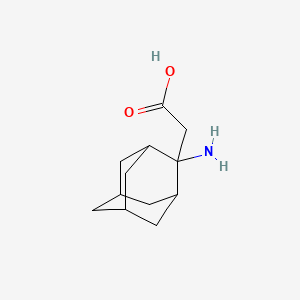
(2-Amino-2-adamantyl)acetic acid
描述
(2-Amino-2-adamantyl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.
生化分析
Biochemical Properties
(2-Amino-2-adamantyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with amidase enzymes, which convert indole-3-acetamide into indole-3-acetic acid . This interaction is crucial for the biosynthesis of auxins, a class of plant hormones. Additionally, this compound can interact with liposomes, cyclodextrins, and dendrimers, enhancing its potential for targeted drug delivery and surface recognition .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with liposomes can alter the lipid bilayer’s properties, affecting membrane fluidity and permeability . This, in turn, can influence the uptake and distribution of other molecules within the cell. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with amidase enzymes can inhibit or enhance the conversion of indole-3-acetamide to indole-3-acetic acid . Additionally, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote healthy metabolic activity. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of indole-3-acetic acid, a key plant hormone, by interacting with amidase enzymes . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interaction with liposomes and cyclodextrins enhances its ability to cross cellular membranes and reach target sites within the cell . This targeted distribution is crucial for its effectiveness in drug delivery and other therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-adamantyl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amino and acetic acid groups . Another approach involves the addition of 1-bromo-2-hydroxynaphthalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the functionalization of adamantane derivatives.
化学反应分析
Types of Reactions
(2-Amino-2-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents such as palladium on carbon (Pd/C), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
(2-Amino-2-adamantyl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
作用机制
The mechanism of action of (2-Amino-2-adamantyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to interact with ion channels and receptors, influencing cellular processes and signaling pathways . The unique structure of the compound allows it to modulate these targets effectively, leading to its various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (2-Amino-2-adamantyl)acetic acid include other adamantane derivatives such as:
1-Aminoadamantane: Known for its antiviral properties.
1,3-Diaminoadamantane: Used in the synthesis of pharmaceuticals and advanced materials.
Adamantane-1-carboxylic acid: Utilized in organic synthesis and material science.
Uniqueness
What sets this compound apart from these similar compounds is its combination of an amino group and an acetic acid moiety, which provides unique reactivity and versatility in various applications. This dual functionality allows for the synthesis of a wide range of derivatives with tailored properties for specific uses.
属性
IUPAC Name |
2-(2-amino-2-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMKAWURROZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
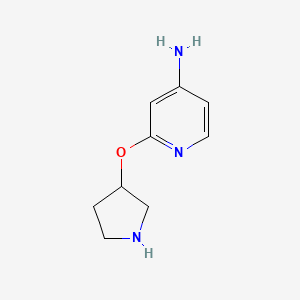
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)


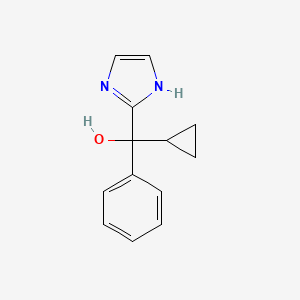

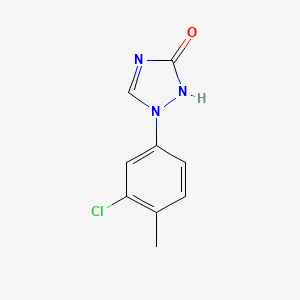
![[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1458670.png)
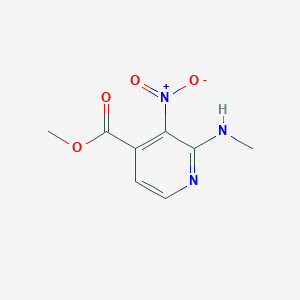
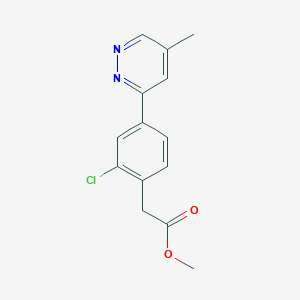

![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
